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molecular formula C10H15N3 B1333215 1-(Pyridin-2-YL)-1,4-diazepane CAS No. 287114-32-3

1-(Pyridin-2-YL)-1,4-diazepane

Cat. No. B1333215
M. Wt: 177.25 g/mol
InChI Key: YIVVBOYHOANILT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09353086B2

Procedure details

2-Chloropyridine (3.00 g, 26.4 mmol), DIPEA (9.20 mL, 52.8 mmol) and homopiperazine (7.90 g, 79.3 mmol) were dissolved in DMA (10 mL) and heated using a microwave (180-200° C., absorption high) for 40 min. The reaction mixture was diluted with DCM (150 mL), washed with sat aq Na2CO3 (100 mL), brine (100 mL), dried (MgSO4) and concentrated in vacuo to give the title compound (3.41 g, 72%) as a brown liquid. LCMS (ES+): 178.6 [MH]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
9.2 mL
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
72%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][N:3]=1.CCN(C(C)C)C(C)C.[NH:17]1[CH2:23][CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1>CC(N(C)C)=O>[N:3]1[CH:4]=[CH:5][CH:6]=[CH:7][C:2]=1[N:17]1[CH2:23][CH2:22][CH2:21][NH:20][CH2:19][CH2:18]1

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
ClC1=NC=CC=C1
Name
Quantity
9.2 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Name
Quantity
7.9 g
Type
reactant
Smiles
N1CCNCCC1
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
a microwave (180-200° C., absorption high) for 40 min
Duration
40 min
ADDITION
Type
ADDITION
Details
The reaction mixture was diluted with DCM (150 mL)
WASH
Type
WASH
Details
washed
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.41 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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